Cas no 530-14-3 (Picein)

Picein structure
Picein structure
Product Name:Picein
Numero CAS:530-14-3
MF:C14H18O7
MW:298.288525104523
MDL:MFCD00016916
CID:372924
PubChem ID:329765540
Update Time:2025-04-19

Picein Proprietà chimiche e fisiche

Nomi e identificatori

    • Ethanone, 1-[4-(b-D-glucopyranosyloxy)phenyl]-
    • 4-Acetylphenyl β-D-Glucopyranoside
    • 4-ACETYLPHENYL ß-D-GLUCOPYRANOSIDE
    • Picein
    • PICEIN (RG)
    • 1-[4-(β-D-Glucopyranosyloxy)phenyl]ethan-1-one
    • L-PICEIN
    • 4′-(β-D-Glucopyranosyloxy)acetophenone
    • p-Hydroxyacetophenone glucoside
    • Ameliaroside
    • Piceoside
    • Salicinerein
    • Salinigrin
    • 2H3ACT49CQ
    • 1-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxyphenyl]ethanone
    • 4-ACETYLPHENYL .BETA.-D-GLUCOPYRANOSIDE
    • PICEIN [MI]
    • 1-(4-((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yloxy)phenyl)ethanone
    • DTXSID201031535
    • CHEBI:8199
    • p-Hydroxyacetophenone-D-glucoside
    • GOZCEKPKECLKNO-RKQHYHRCSA-N
    • EINECS 208-473-7
    • Ethanone, 1-[4-(.beta.-D-glucopyranosyloxy)phenyl]-
    • NCGC00247461-02
    • FS-6834
    • CS-0148944
    • 4-Acetylphenyl-b-D-glucopyranoside
    • 1-[4-(beta-D-Glucopyranosyloxy)phenyl]ethanone
    • 4-ACETYLPHENYL BETA-D-GLUCOPYRANOSIDE
    • 1-(4-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}phenyl)ethan-1-one
    • 1-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxyphenyl]ethanone
    • SMR001397077
    • 1194723-63-1
    • A829354
    • p-Acetylphenyl-.beta.-D-glucoside
    • 4-Acetylphenyl beta -D-Glucopyranoside
    • 1192351-89-5
    • 1-(4-(beta-D-Glucopyranosyloxy)phenyl)ethan-1-one
    • Piccin
    • MFCD00016916
    • NS00042936
    • 530-14-3
    • SCHEMBL467772
    • HY-N8698
    • 1-(4-(((2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)phenyl)ethanone
    • 4-Acetylphenyl ?-D-Glucopyranoside
    • UNII-2H3ACT49CQ
    • Q7190609
    • ETHANONE, 1-(4-(.BETA.-D-GLUCOPYRANOSYLOXY)PHENYL)-
    • CHEMBL1512620
    • 1-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethanone
    • AKOS027446727
    • NCGC00247461-01
    • Picein, analytical standard
    • MLS002472970
    • HMS2192O04
    • W-203003
    • 4-Hydroxyacetophenone 4-glucoside
    • p-Hydroxyacetophenone D-glucoside
    • 1-(4-((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl)oxyphenyl)ethanone
    • 4-Acetylphenyl b-D-Glucopyranoside
    • p-Acetylphenyl-beta-D-glucoside
    • 1-(4-((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)oxyphenyl)ethanone
    • Ethanone, 1-(4-(beta-D-glucopyranosyloxy)phenyl)-
    • G77433
    • beta-Glucopyrane-4-oxyacetophenone
    • MDL: MFCD00016916
    • Inchi: 1S/C14H18O7/c1-7(16)8-2-4-9(5-3-8)20-14-13(19)12(18)11(17)10(6-15)21-14/h2-5,10-15,17-19H,6H2,1H3/t10-,11-,12+,13-,14-/m1/s1
    • Chiave InChI: GOZCEKPKECLKNO-RKQHYHRCSA-N
    • Sorrisi: O1[C@H]([C@@H]([C@H]([C@@H]([C@H]1CO)O)O)O)OC1C=CC(C(C)=O)=CC=1

Proprietà calcolate

  • Massa esatta: 298.10500
  • Massa monoisotopica: 298.10525291g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 4
  • Conta accettatore di obbligazioni idrogeno: 7
  • Conta atomi pesanti: 21
  • Conta legami ruotabili: 4
  • Complessità: 353
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 5
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: -0.7
  • Superficie polare topologica: 116Ų

Proprietà sperimentali

  • Densità: 1.3141 (rough estimate)
  • Punto di fusione: 195°C
  • Punto di ebollizione: 399.71°C (rough estimate)
  • Indice di rifrazione: 1.6380 (estimate)
  • PSA: 116.45000
  • LogP: -0.93210
  • Rotazione specifica: D23 -88° (c = 1)

Picein Informazioni sulla sicurezza

  • Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
  • WGK Germania:3
  • Istruzioni di sicurezza: S22
  • Termine di sicurezza:S22-S24/25

Picein Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
PHL89883-20MG
Picein
530-14-3
20mg
¥4721.15 2025-01-16
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
74192-10MG
Picein
530-14-3
10mg
¥4438.92 2023-04-25
abcr
AB167836-100 mg
L-Picein, 90%; .
530-14-3 90%
100 mg
€238.50 2023-07-20
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN4782-1 mg
Picein
530-14-3
1mg
¥1445.00 2022-02-28
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A46460-10mg
4-Acetylphenyl β-D-Glucopyranoside
530-14-3 ,HPLC≥90%
10mg
¥1728.0 2023-09-08
TRC
A187390-10mg
4-Acetylphenyl b-D-Glucopyranoside
530-14-3
10mg
$ 97.00 2023-09-09
TRC
A187390-25mg
4-Acetylphenyl b-D-Glucopyranoside
530-14-3
25mg
$ 164.00 2023-04-19
TRC
A187390-50mg
4-Acetylphenyl b-D-Glucopyranoside
530-14-3
50mg
$ 218.00 2023-09-09
TRC
A187390-250mg
4-Acetylphenyl b-D-Glucopyranoside
530-14-3
250mg
$ 951.00 2023-04-19
TRC
A187390-500mg
4-Acetylphenyl b-D-Glucopyranoside
530-14-3
500mg
$ 1629.00 2023-04-19
Fornitori consigliati
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
PRIBOLAB PTE.LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Kolod Food Ingredients Co.,ltd
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd